ethyl 6-amino-4-{5-bromo-2-[(4-chlorobenzyl)oxy]phenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate
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Overview
Description
Ethyl 6-amino-4-{5-bromo-2-[(4-chlorobenzyl)oxy]phenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-amino-4-{5-bromo-2-[(4-chlorobenzyl)oxy]phenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate involves multiple steps, including the formation of the pyran ring and the introduction of various substituents. The general synthetic route can be summarized as follows:
Formation of the Pyran Ring: The pyran ring is typically formed through a cyclization reaction involving a suitable precursor. This step often requires the use of a strong acid or base as a catalyst and may involve heating to promote the cyclization process.
Introduction of Substituents: The introduction of the amino, bromo, chlorobenzyl, and cyano groups is achieved through a series of substitution reactions. These reactions may involve the use of reagents such as bromine, chlorobenzyl chloride, and cyanide salts under controlled conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the final product’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-amino-4-{5-bromo-2-[(4-chlorobenzyl)oxy]phenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify certain functional groups, such as the cyano group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the bromo and chlorobenzyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as sodium hydroxide (NaOH) for nucleophilic substitution and various electrophiles for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Medicine: The compound’s potential biological activity could be explored for therapeutic applications, such as anticancer or antimicrobial agents.
Industry: It may be used in the development of new polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of ethyl 6-amino-4-{5-bromo-2-[(4-chlorobenzyl)oxy]phenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 6-amino-4-{5-bromo-2-[(4-chlorobenzyl)oxy]phenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-amino-4-{5-bromo-2-[(4-methylbenzyl)oxy]phenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate: This compound has a methyl group instead of a chlorobenzyl group, which may affect its reactivity and biological activity.
Ethyl 6-amino-4-{5-bromo-2-[(4-fluorobenzyl)oxy]phenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate:
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C23H20BrClN2O4 |
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Molecular Weight |
503.8 g/mol |
IUPAC Name |
ethyl 6-amino-4-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]-5-cyano-2-methyl-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C23H20BrClN2O4/c1-3-29-23(28)20-13(2)31-22(27)18(11-26)21(20)17-10-15(24)6-9-19(17)30-12-14-4-7-16(25)8-5-14/h4-10,21H,3,12,27H2,1-2H3 |
InChI Key |
GXXQXZMFSHICTI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=C(C=CC(=C2)Br)OCC3=CC=C(C=C3)Cl)C#N)N)C |
Origin of Product |
United States |
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